molecular formula C19H39N5O7 B13845903 Gentamicin C1a Pentaacetate Salt

Gentamicin C1a Pentaacetate Salt

Cat. No.: B13845903
M. Wt: 449.5 g/mol
InChI Key: VEGXETMJINRLTH-VVIVEGSLSA-N
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Description

Gentamicin C1a Pentaacetate Salt is a derivative of gentamicin, an aminoglycoside antibiotic. Gentamicin C1a is one of the components of the gentamicin complex, which is produced by the bacterium Micromonospora purpurea. This compound is known for its broad-spectrum antibacterial activity and is used in various clinical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Gentamicin C1a Pentaacetate Salt is synthesized through the acetylation of gentamicin C1a. The process involves the reaction of gentamicin C1a with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at room temperature, and the product is purified through crystallization or chromatography .

Industrial Production Methods

Industrial production of gentamicin C1a involves the fermentation of Micromonospora purpurea. The fermentation process is optimized by adding specific salts such as calcium chloride and sodium citrate, which enhance the production of gentamicin C1a. The fermentation broth is then subjected to extraction and purification processes to isolate gentamicin C1a, which is subsequently acetylated to form this compound .

Chemical Reactions Analysis

Types of Reactions

Gentamicin C1a Pentaacetate Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Gentamicin C1a Pentaacetate Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of gentamicin components.

    Biology: Employed in studies involving bacterial protein synthesis and ribosomal function.

    Medicine: Investigated for its antibacterial properties and potential use in treating infections caused by gram-negative bacteria.

    Industry: Utilized in the production of other antibiotics such as etimicin

Mechanism of Action

Gentamicin C1a Pentaacetate Salt exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the initiation complex formation and causes misreading of mRNA, leading to the production of nonfunctional or toxic peptides. The primary molecular targets are the 16S rRNA and the 30S ribosomal protein S12 .

Comparison with Similar Compounds

Similar Compounds

  • Gentamicin C1
  • Gentamicin C2
  • Gentamicin C2a
  • Gentamicin C2b

Uniqueness

Gentamicin C1a Pentaacetate Salt is unique due to its specific acetylation pattern, which enhances its stability and reduces its toxicity compared to other gentamicin components. It also shows minimal cochlear toxicity, making it a preferred choice for certain clinical applications .

Properties

Molecular Formula

C19H39N5O7

Molecular Weight

449.5 g/mol

IUPAC Name

(2R,3R,4R,5R)-2-[(1R,2R,3R,4R,6R)-4,6-diamino-3-[(2R,3R)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol

InChI

InChI=1S/C19H39N5O7/c1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17/h8-18,24-27H,3-7,20-23H2,1-2H3/t8?,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

VEGXETMJINRLTH-VVIVEGSLSA-N

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@@H]2[C@@H](C[C@H]([C@H]([C@H]2O)O[C@@H]3[C@@H](CCC(O3)CN)N)N)N)O

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O

Origin of Product

United States

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